3,3'-bis(1,3-benzodioxol-5-yl)-2,2'-dimethyl-6,6'-biquinazoline-4,4'(3H,3'H)-dione
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Overview
Description
3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups and a biquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Quinazoline Core Construction: The quinazoline core is synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxole and quinazoline units under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline diones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Their ability to modulate biological pathways is of significant interest.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or as precursors for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione
- 3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione derivatives
- Other biquinazoline compounds
Uniqueness
The uniqueness of 3,3’-bis(1,3-benzodioxol-5-yl)-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione lies in its dual benzodioxole groups and biquinazoline core, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and application.
Properties
Molecular Formula |
C32H22N4O6 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C32H22N4O6/c1-17-33-25-7-3-19(11-23(25)31(37)35(17)21-5-9-27-29(13-21)41-15-39-27)20-4-8-26-24(12-20)32(38)36(18(2)34-26)22-6-10-28-30(14-22)42-16-40-28/h3-14H,15-16H2,1-2H3 |
InChI Key |
MSAMTLAVXFLICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=C(N(C4=O)C5=CC6=C(C=C5)OCO6)C)C(=O)N1C7=CC8=C(C=C7)OCO8 |
Origin of Product |
United States |
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